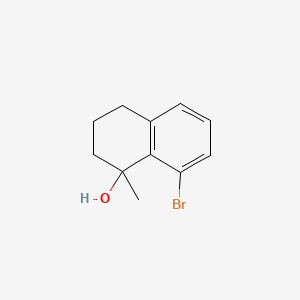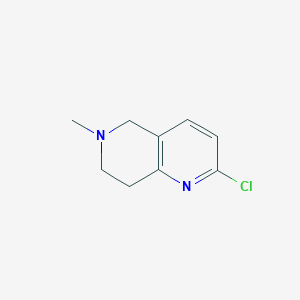
3-Bromo-5-chloro-4-iodoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-chloro-4-iodobenzenamine is an aromatic amine compound with the molecular formula C6H3BrClINH2. This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to a benzene ring along with an amino group. The unique combination of halogens makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-iodobenzenamine typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination, chlorination, and iodination of aniline derivatives. For instance, paraiodoaniline can be reacted with bromochlorohydantoin in the presence of absolute ethyl alcohol to form an intermediate, which is then further reacted with hypophosphorous acid and sodium nitrite to yield 3-Bromo-5-chloro-4-iodobenzenamine .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield, purity, and reaction conditions. The use of bromochlorohydantoin as a solvent and reagent is advantageous due to its cost-effectiveness and ease of handling. The reaction conditions are typically mild, and the process involves steps such as filtration and recrystallization to obtain the final product with high purity .
化学反应分析
Types of Reactions
3-Bromo-5-chloro-4-iodobenzenamine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenamines, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Bromo-5-chloro-4-iodobenzenamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with halogenated aromatic structures.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism by which 3-Bromo-5-chloro-4-iodobenzenamine exerts its effects involves interactions with various molecular targets. The presence of halogens can influence the compound’s reactivity and binding affinity to different receptors or enzymes. The amino group can form hydrogen bonds, while the halogens can participate in halogen bonding, affecting the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
Bromochlorobenzene: Contains bromine and chlorine on a benzene ring but lacks the iodine and amino group.
3-Bromo-5-chloro-2-hydroxybenzaldehyde: Similar halogenation pattern but with a hydroxyl and aldehyde group instead of an amino group.
Uniqueness
3-Bromo-5-chloro-4-iodobenzenamine is unique due to the presence of three different halogens and an amino group on the benzene ring. This combination provides distinct reactivity and potential for diverse applications in various fields of research and industry.
属性
分子式 |
C6H4BrClIN |
|---|---|
分子量 |
332.36 g/mol |
IUPAC 名称 |
3-bromo-5-chloro-4-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |
InChI 键 |
DWAXZLJZJKIQNN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)I)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)





![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)



![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)
